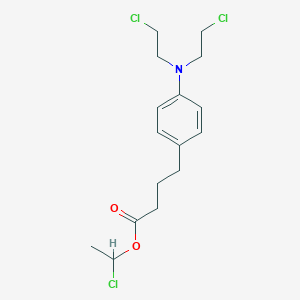
1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorambucil can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride in the presence of a base, followed by esterification with chloroacetyl chloride . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of chlorambucil follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: Chlorambucil undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, chlorambucil can transfer alkyl groups to various nucleophiles, such as DNA bases.
Common Reagents and Conditions:
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of nucleophilic targets like DNA.
Hydrolysis: Can be carried out using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Major Products Formed:
Alkylation: Leads to the formation of DNA adducts, which interfere with DNA replication and transcription.
Hydrolysis: Produces 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid and 1-chloroethanol.
Scientific Research Applications
Chlorambucil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkylation reactions and the behavior of nitrogen mustards.
Biology: Employed in research on DNA damage and repair mechanisms due to its ability to form DNA adducts.
Medicine: Extensively used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
Chlorambucil exerts its effects by cross-linking DNA strands, thereby preventing DNA replication and transcription. This is achieved through the formation of covalent bonds between the chloroethyl groups of chlorambucil and the guanine bases in DNA . The resulting DNA adducts lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Chlorambucil is part of the nitrogen mustard family of alkylating agents. Similar compounds include:
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used alkylating agent with applications in various cancers.
Ifosfamide: Similar to cyclophosphamide but with a different pharmacokinetic profile.
Uniqueness of Chlorambucil: Chlorambucil is unique due to its relatively low toxicity compared to other nitrogen mustards, making it suitable for long-term treatment of chronic conditions like chronic lymphocytic leukemia .
Properties
Molecular Formula |
C16H22Cl3NO2 |
|---|---|
Molecular Weight |
366.7 g/mol |
IUPAC Name |
1-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C16H22Cl3NO2/c1-13(19)22-16(21)4-2-3-14-5-7-15(8-6-14)20(11-9-17)12-10-18/h5-8,13H,2-4,9-12H2,1H3 |
InChI Key |
RXZWCIDVNSYZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
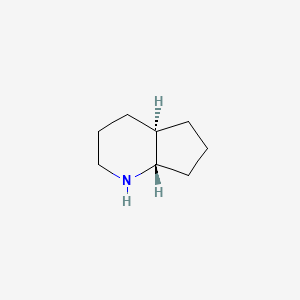
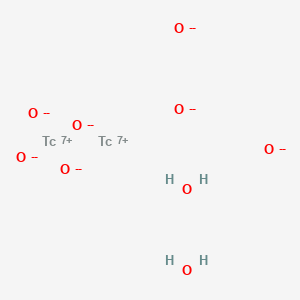
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
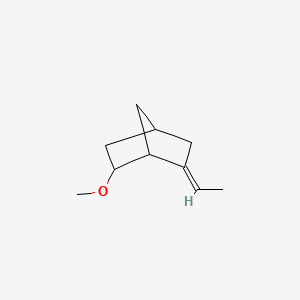
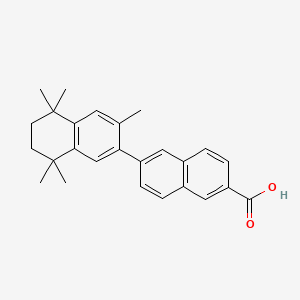
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)


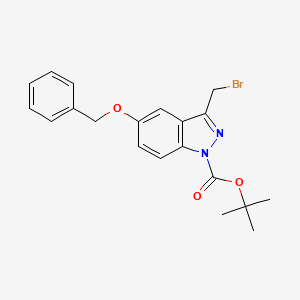
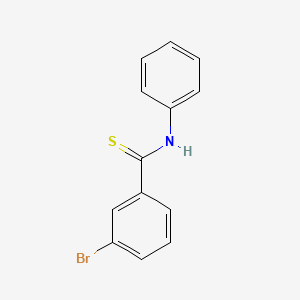
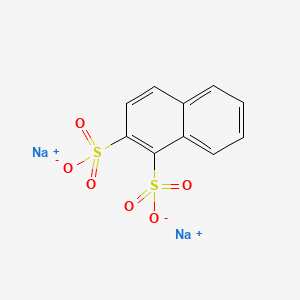

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
